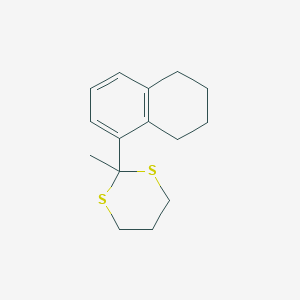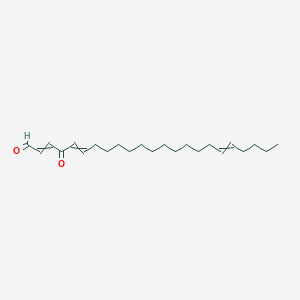
4-Oxotricosa-2,5,18-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxotricosa-2,5,18-trienal is an organic compound characterized by a long carbon chain with multiple double bonds and a terminal aldehyde group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxotricosa-2,5,18-trienal typically involves multi-step organic reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This is followed by selective oxidation to introduce the aldehyde group at the terminal position. The reaction conditions often require the use of strong bases like sodium hydride and solvents such as tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other olefination techniques. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods like chromatography.
化学反応の分析
Types of Reactions: 4-Oxotricosa-2,5,18-trienal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bonds in the carbon chain can participate in electrophilic addition reactions, where halogens or other substituents are added.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: 4-Oxotricosa-2,5,18-trienoic acid.
Reduction: 4-Hydroxytricosa-2,5,18-trienal.
Substitution: 4-Bromo-4-oxotricosa-2,5,18-trienal.
科学的研究の応用
4-Oxotricosa-2,5,18-trienal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Oxotricosa-2,5,18-trienal depends on its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the carbon chain may also participate in redox reactions, affecting cellular processes.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Enzymes: Inhibition or activation through binding to active sites.
Pathways: Involvement in oxidative stress and inflammatory pathways.
類似化合物との比較
4-Oxotricosa-2,5,18-trienal can be compared with other long-chain aldehydes and polyunsaturated compounds:
Similar Compounds: 4-Oxotetracosa-2,5,18-trienal, 4-Oxopentacosa-2,5,18-trienal.
特性
CAS番号 |
138274-48-3 |
|---|---|
分子式 |
C23H38O2 |
分子量 |
346.5 g/mol |
IUPAC名 |
4-oxotricosa-2,5,18-trienal |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(25)21-19-22-24/h5-6,18-22H,2-4,7-17H2,1H3 |
InChIキー |
HMXIKGLJTMHOQU-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCCCCCCC=CC(=O)C=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




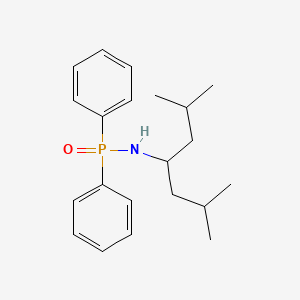



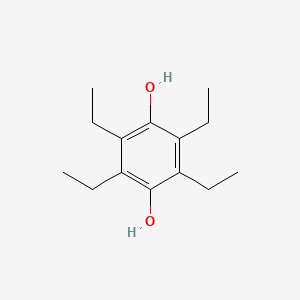
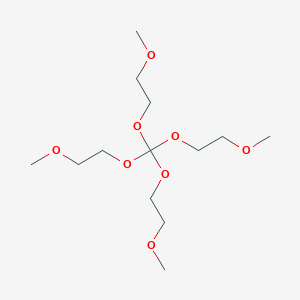
![4-(Decyloxy)-N-[4-(2,4-dihydroxy-5-methylbenzoyl)phenyl]benzamide](/img/structure/B14281029.png)
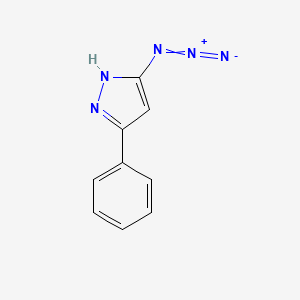

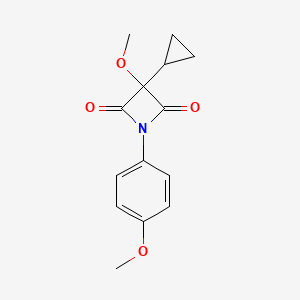
![(2,3-Dimethylbutan-2-YL)[(ethylsulfanyl)methoxy]dimethylsilane](/img/structure/B14281057.png)
